2-(2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid
CAS No.: 682323-77-9
Cat. No.: VC21352900
Molecular Formula: C23H29ClN2O4
Molecular Weight: 432.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 682323-77-9 |
---|---|
Molecular Formula | C23H29ClN2O4 |
Molecular Weight | 432.9 g/mol |
IUPAC Name | 2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid |
Standard InChI | InChI=1S/C23H29ClN2O4/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)26-12-10-25(11-13-26)14-15-29-16-17-30-18-22(27)28/h1-9,23H,10-18H2,(H,27,28) |
Standard InChI Key | AIOFDOGAYXDHHG-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCOCCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES | C1CN(CCN1CCOCCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Chemical and Physical Properties
Structural Information
2-(2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid contains a central piperazine ring substituted with a (4-chlorophenyl)phenylmethyl group and an extended ethoxy-ethoxy-acetic acid chain. The IUPAC name precisely describes its structural arrangement as (RS)-2-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid . This compound has a molecular formula of C23H29ClN2O4, indicating its composition of 23 carbon atoms, 29 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The structural features provide insights into its chemical reactivity and potential interactions in biological systems. The molecular structure includes an acetic acid moiety at one end, which contributes to its acidic properties and potential for salt formation. The presence of the chlorophenyl group renders specific physicochemical characteristics that influence its solubility and pharmacological profile.
Physical Properties
The physical properties of 2-(2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid are summarized in the table below, providing essential information for researchers and formulators working with this compound:
Property | Value | Source |
---|---|---|
Molecular Weight | 432.94 g/mol | |
Physical Form | Solid | |
Color | White to Pale Beige | |
Boiling Point | 578.3±45.0 °C (Predicted) | |
Density | 1.224±0.06 g/cm³ (Predicted) | |
pKa | 3.40±0.10 (Predicted) |
These physical characteristics play a crucial role in determining appropriate handling procedures, storage conditions, and formulation strategies. The relatively high boiling point indicates thermal stability, while the predicted pKa value of 3.40±0.10 suggests that the compound possesses acidic properties, consistent with the presence of a carboxylic acid group in its structure. The solid-state characteristics and color description provide identifiable features for quality control and verification procedures in analytical and research settings.
Solubility and Formulation Considerations
The solubility profile of 2-(2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid indicates limited solubility in common organic solvents. According to available data, the compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol . This solubility pattern is consistent with its chemical structure, which contains both hydrophilic and hydrophobic moieties. The presence of the carboxylic acid group contributes to potential hydrogen bonding and solubility in polar solvents, while the aromatic rings and chlorophenyl group contribute to its hydrophobic characteristics. The solubility profile is an important consideration for analytical method development, particularly in high-performance liquid chromatography (HPLC) and other separation techniques employed in pharmaceutical analysis. Formulation scientists must account for these solubility characteristics when developing analytical methods for detecting and quantifying this compound in pharmaceutical preparations.
Relation to Cetirizine
Structural Relationship
2-(2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid bears a close structural relationship to cetirizine, a widely used second-generation antihistamine. The compound features the characteristic (4-chlorophenyl)phenylmethyl-piperazine core structure found in cetirizine but differs in the extension of the ethoxy chain . This structural similarity explains its classification as a cetirizine-related compound and its designation as "Cetirizine EP Impurity E" in pharmaceutical quality control contexts. The extended ethoxy chain (an additional ethoxy group) distinguishes it from cetirizine, which accounts for the alternative name "Ethoxycetirizine." The structural variation, though seemingly minor, can significantly impact the pharmacokinetic and pharmacodynamic properties of the molecule. The relationship to cetirizine provides a framework for understanding potential biological activities and therapeutic implications of this compound.
Pharmacological Properties
Anti-allergenic Properties
Hazard Category | Hazard Statement | Code |
---|---|---|
Eye Irritation | Causes serious eye irritation | H319 |
Reproductive Toxicity | Suspected of damaging fertility or the unborn child | H361 |
Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |
Acute Toxicity (Oral) | Harmful if swallowed | H302 |
Acute Toxicity (Dermal) | Harmful in contact with skin | H312 |
Hazardous to the Aquatic Environment | Very toxic to aquatic life | H400 |
These hazard classifications indicate potential risks associated with exposure to this compound, particularly concerning eye irritation, reproductive health, respiratory irritation, and aquatic ecosystems. The reproductive toxicity hazard (H361) warrants particular attention, suggesting that precautionary measures should be implemented to prevent exposure, especially for laboratory personnel who might handle this compound regularly. The ecotoxicity classification (H400) highlights the importance of proper disposal practices to prevent environmental contamination.
Precautionary Measures
Based on the identified hazards, specific precautionary measures must be implemented when handling 2-(2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid in research and manufacturing settings. The GHS precautionary statements provide guidance for safe handling, as summarized below:
Precaution Category | Precautionary Statements | Codes |
---|---|---|
Prevention | Wash hands thoroughly after handling; Wear protective gloves/protective clothing/eye protection/face protection; Obtain special instructions before use; Do not handle until all safety precautions have been read and understood | P264, P280, P201, P202, P281, P273 |
Response | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing; If eye irritation persists: Get medical advice/attention; IF exposed or concerned: Get medical advice/attention | P305+P351+P338, P337+P313, P308+P313 |
Storage | Store locked up | P405 |
Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations | P501 |
These precautionary measures emphasize the importance of personal protective equipment, including gloves, protective clothing, and eye protection. The recommendation for obtaining special instructions before use underscores the need for proper training and hazard communication in settings where this compound is handled. The storage and disposal recommendations highlight the importance of secure storage to prevent unauthorized access and environmentally responsible disposal practices to prevent ecological harm.
Applications in Research and Industry
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